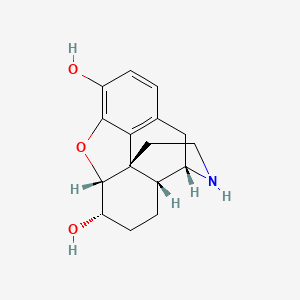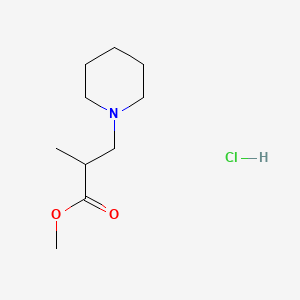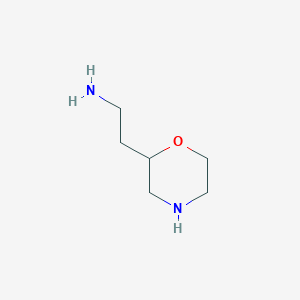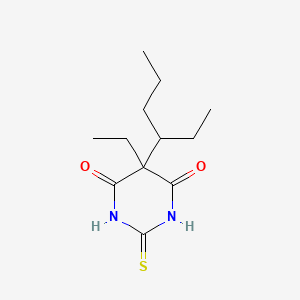
Thiotetrabarbital
Übersicht
Beschreibung
Es hat aufgrund seiner schnellen Wirkungseinsetzung und kurzen Wirkungsdauer sowohl in der Human- als auch in der Veterinärmedizin Anwendung gefunden .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Thiotetrabarbital beinhaltet die Reaktion von 5-Ethyl-5-(3-hexanyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidindion mit geeigneten Reagenzien unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise einen Basenkatalysator und wird unter einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung von hochreinen Reagenzien und strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiotetrabarbital involves the reaction of 5-ethyl-5-(3-hexanyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione with appropriate reagents under controlled conditions. The reaction typically requires a base catalyst and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen: Thiotetrabarbital durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen zu Sulfoxiden und Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Thiol-Derivate umwandeln.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Schwefelatom.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden häufig eingesetzt.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiol-Derivate.
Substitution: Verschiedene substituierte this compound-Derivate.
Wissenschaftliche Forschungsanwendungen
Thiotetrabarbital hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung der Barbituratchemie und -reaktivität.
Biologie: In Studien mit dem zentralen Nervensystem eingesetzt, aufgrund seiner anästhetischen Eigenschaften.
Medizin: Zur möglichen Verwendung in der Anästhesie und als Sedativ untersucht.
Industrie: In der Entwicklung neuer Anästhetika und Veterinärarzneimittel eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an den Gamma-Aminobuttersäure (GABA)-Rezeptor, speziell an einer Stelle, die mit dem Chlorid-Ionenkanal verbunden ist. Diese Bindung verlängert die Dauer der Öffnung des Chlorid-Ionenkanals und verstärkt die inhibitorische Wirkung von GABA im zentralen Nervensystem. Dies führt zu Sedierung, Hypnose und Anästhesie .
Ähnliche Verbindungen:
Thiopental: Ein weiteres kurz wirkendes Barbiturat, das zur Einleitung der Anästhesie verwendet wird.
Pentobarbital: Ein Barbiturat mit ähnlichen anästhetischen Eigenschaften, aber längerer Wirkungsdauer.
Phenobarbital: Ein lang wirkendes Barbiturat, das hauptsächlich als Antiepileptikum eingesetzt wird.
Einzigartigkeit: this compound ist aufgrund seiner schnellen Wirkungseinsetzung und kurzen Wirkungsdauer einzigartig, was es besonders für Verfahren nützlich macht, die eine schnelle Induktion und Erholung erfordern. Seine schwefelhaltige Struktur unterscheidet es auch von anderen Barbituraten, was zu seinem einzigartigen pharmakologischen Profil beiträgt .
Wirkmechanismus
Thiotetrabarbital exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor, specifically at a site associated with the chloride ion channel. This binding increases the duration of chloride ion channel opening, enhancing the inhibitory effect of GABA in the central nervous system. This results in sedation, hypnosis, and anesthesia .
Vergleich Mit ähnlichen Verbindungen
Thiopental: Another short-acting barbiturate used for induction of anesthesia.
Pentobarbital: A barbiturate with similar anesthetic properties but longer duration of action.
Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.
Uniqueness: Thiotetrabarbital is unique due to its rapid onset and short duration of action, making it particularly useful for procedures requiring quick induction and recovery. Its sulfur-containing structure also distinguishes it from other barbiturates, contributing to its unique pharmacological profile .
Eigenschaften
IUPAC Name |
5-ethyl-5-hexan-3-yl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-4-7-8(5-2)12(6-3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWATJQIZBUQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)C1(C(=O)NC(=S)NC1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861961 | |
| Record name | 5-Ethyl-5-(1-ethylbutyl)-2-thiobarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467-38-9 | |
| Record name | 5-Ethyl-5-(1-ethylbutyl)dihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiotetrabarbital [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-5-(1-ethylbutyl)-2-thiobarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOTETRABARBITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P93TO196Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



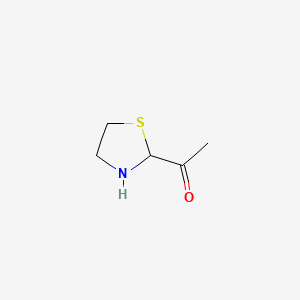


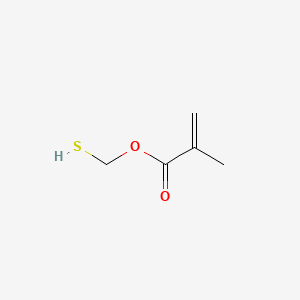
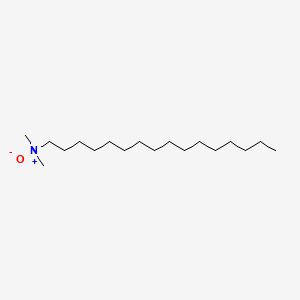
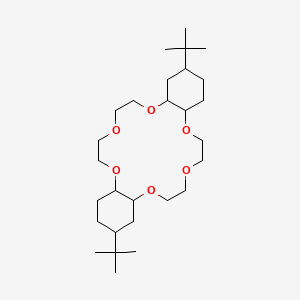


![4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1608299.png)
